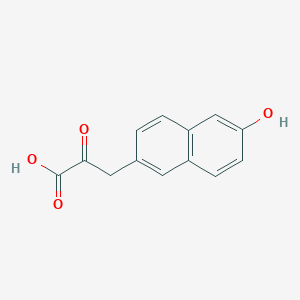
1-(5-Methoxy-2-methylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxy-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, in particular, features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-methylphenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation. Another efficient guanidylating agent is S-methylisothiourea .
Industrial Production Methods
Industrial production methods for guanidines, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(5-Methoxy-2-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl ring and the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or guanidine moiety.
科学的研究の応用
1-(5-Methoxy-2-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(5-Methoxy-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methoxy and methyl groups on the phenyl ring can also modulate the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-Methoxy-5-methylphenyl)guanidine: Similar structure but with different substitution patterns on the phenyl ring.
1-(4-Methoxyphenyl)guanidine: Lacks the methyl group, which can affect its chemical and biological properties.
1-(3-Methoxy-2-methylphenyl)guanidine: Another isomer with a different arrangement of substituents.
Uniqueness
1-(5-Methoxy-2-methylphenyl)guanidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and methyl groups on the phenyl ring provides a distinct electronic and steric environment, making it a valuable compound for various applications.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-(5-methoxy-2-methylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3O/c1-6-3-4-7(13-2)5-8(6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
InChIキー |
NNLYYGCCOGDKFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)

![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)

![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)

![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)

![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)

